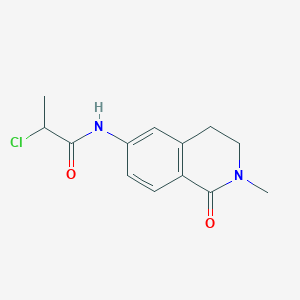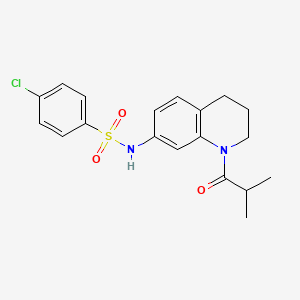
2-Chloro-N-(2-methyl-1-oxo-3,4-dihydroisoquinolin-6-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2-methyl-1-oxo-3,4-dihydroisoquinolin-6-yl)propanamide is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(2-methyl-1-oxo-3,4-dihydroisoquinolin-6-yl)propanamide involves the inhibition of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the brain. This, in turn, enhances the cholinergic neurotransmission, which is important for memory and cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-(2-methyl-1-oxo-3,4-dihydroisoquinolin-6-yl)propanamide have been studied extensively. The compound has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-Chloro-N-(2-methyl-1-oxo-3,4-dihydroisoquinolin-6-yl)propanamide in lab experiments is its ability to inhibit acetylcholinesterase, which makes it a valuable tool for studying the cholinergic neurotransmission. However, one of the limitations is that the compound is not very water-soluble, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on 2-Chloro-N-(2-methyl-1-oxo-3,4-dihydroisoquinolin-6-yl)propanamide. One direction is to develop more water-soluble derivatives of the compound that can be used in aqueous solutions. Another direction is to study the compound's potential applications in other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, the compound's potential applications in the field of agriculture, specifically as a pesticide, can also be explored.
Conclusion:
In conclusion, 2-Chloro-N-(2-methyl-1-oxo-3,4-dihydroisoquinolin-6-yl)propanamide is a chemical compound that has potential applications in various fields of scientific research. Its ability to inhibit acetylcholinesterase makes it a valuable tool for studying the cholinergic neurotransmission and developing new drugs for the treatment of neurological disorders. Further research is needed to explore its potential applications in other fields and to develop more water-soluble derivatives of the compound.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(2-methyl-1-oxo-3,4-dihydroisoquinolin-6-yl)propanamide involves the condensation reaction of 2-methyl-1-oxo-3,4-dihydroisoquinoline-6-carboxylic acid with thionyl chloride, followed by reaction with 2-amino-3-chloropropanoic acid. The resulting product is a white crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
2-Chloro-N-(2-methyl-1-oxo-3,4-dihydroisoquinolin-6-yl)propanamide has been studied for its potential applications in various fields of scientific research. One of the major applications is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the degradation of acetylcholine, a neurotransmitter that is involved in memory and cognitive function.
Propiedades
IUPAC Name |
2-chloro-N-(2-methyl-1-oxo-3,4-dihydroisoquinolin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-8(14)12(17)15-10-3-4-11-9(7-10)5-6-16(2)13(11)18/h3-4,7-8H,5-6H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSPNPHTLJVVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)C(=O)N(CC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2593932.png)
![N-(2-chloro-4-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2593933.png)
![N-(4-methoxyphenyl)-2-[3-oxo-6-(phenylthio)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2593936.png)
![2-Benzyl-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carbonitrile](/img/structure/B2593938.png)
![Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]-](/img/structure/B2593939.png)

![Tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-1-yl)methyl]carbamate](/img/structure/B2593941.png)
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2593942.png)
![N-(3-methoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2593943.png)

![2-(4-Methylphenyl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2593945.png)
![1-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2593948.png)